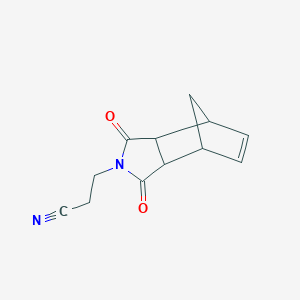
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial production, the scale-up of the microwave-mediated synthesis method can be employed. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including kinases such as JAK1, JAK2, and PHD-1 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in diseases like cancer and inflammatory disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazolo(4,5-b)pyridine: Another triazolopyridine compound with similar biological activities.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is unique due to its specific structural features, such as the presence of the fluorophenyl group and the hexahydro-3-thioxo moiety
Propriétés
Numéro CAS |
58744-68-6 |
|---|---|
Formule moléculaire |
C12H12FN3OS |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C12H12FN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |
Clé InChI |
ZYNLKADYQJVJNW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![22-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-YL)ethyl]docosanamide](/img/structure/B12909067.png)


![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)




![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
